
12-Hydroxyheptadeca-2,4-dienoic acid
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Overview
Description
12-Hydroxyheptadeca-2,4-dienoic acid is a 17-carbon metabolite derived from the 20-carbon polyunsaturated fatty acid, arachidonic acid. It is known for its role as a ligand for leukotriene B4 receptor 2 (BLT2), which is involved in various physiological and pathophysiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Hydroxyheptadeca-2,4-dienoic acid involves several steps. One method includes the use of methyl non-8-ynoate, which undergoes a series of reactions including the addition of 1,3-diaminopropane, followed by treatment with n-BuLi and t-BuOK. The resulting product is then subjected to oxidation and esterification to yield the desired compound .
Industrial Production Methods
the synthesis typically involves the use of cyclooxygenase enzymes to metabolize arachidonic acid, followed by further processing to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
12-Hydroxyheptadeca-2,4-dienoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the double bonds and hydroxyl groups in the molecule.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like CrO3/H2SO4 and reducing agents like NaBH4. Reaction conditions typically involve controlled temperatures and solvents like THF and acetone .
Major Products
The major products formed from these reactions include 12-KHT and various derivatives with modified double bonds and functional groups .
Scientific Research Applications
12-Hydroxyheptadeca-2,4-dienoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the metabolism of polyunsaturated fatty acids.
Biology: The compound plays a role in cellular signaling and inflammation, acting as a ligand for BLT2.
Medicine: It has potential therapeutic applications in wound healing and inflammation management.
Mechanism of Action
12-Hydroxyheptadeca-2,4-dienoic acid exerts its effects by binding to the BLT2 receptor, a G protein-coupled receptor. This interaction activates signaling pathways that regulate epithelial barrier functions, wound healing, and inflammation . The compound also influences platelet aggregation and blood clotting by acting as an autocrine and paracrine signaling molecule .
Comparison with Similar Compounds
Similar Compounds
12-Hydroxyheptadecatrienoic acid: Another metabolite of arachidonic acid with similar biological activities.
Thromboxane A2: A related compound involved in platelet aggregation and blood clotting.
Leukotriene B4: A potent inflammatory mediator that shares the BLT2 receptor with 12-Hydroxyheptadeca-2,4-dienoic acid.
Uniqueness
This compound is unique due to its specific role as a BLT2 receptor ligand, which distinguishes it from other arachidonic acid metabolites. Its involvement in both pro-inflammatory and wound healing processes highlights its dual functionality in physiological responses .
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing 12-Hydroxyheptadeca-2,4-dienoic acid with high stereochemical purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as hydroxylation of precursor fatty acids or enzymatic catalysis. For example, stereoselective hydroxylation can be achieved using cytochrome P450 enzymes under controlled pH (6.5–7.5) and temperature (25–37°C). Post-synthesis purification via reverse-phase HPLC with C18 columns ensures >95% purity .
Q. How can the physicochemical properties of this compound be characterized?
- Methodological Answer : Key properties include logP (lipophilicity), pKa, and solubility. Use computational tools like Marvin Suite for logP prediction. Experimentally, determine pKa via potentiometric titration in aqueous ethanol (20% v/v). Solubility in polar solvents (e.g., methanol, water) can be quantified using gravimetric analysis after 24-hour equilibration .
Q. What analytical techniques are suitable for detecting this compound in biological matrices?
- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) in negative ion mode is optimal. Use a Zorbax Eclipse Plus C18 column (2.1 × 50 mm, 1.8 μm) and isocratic elution with 0.1% formic acid in acetonitrile/water (70:30). Validate sensitivity (LOQ ≤ 10 ng/mL) and specificity against interferents like prostaglandins .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, solvent effects). Standardize protocols using harmonized guidelines (e.g., OECD TG 439 for skin irritation). Meta-analyses of raw data from public repositories (e.g., ChEMBL) can identify confounding variables. Statistical tools like ANOVA with post-hoc Tukey tests are critical for cross-study comparisons .
Q. What experimental designs are optimal for studying the compound’s receptor-binding mechanisms?
- Methodological Answer : Use surface plasmon resonance (SPR) to quantify binding affinity (KD) to receptors like GPR120. Immobilize the receptor on CM5 chips and inject this compound at concentrations 0.1–100 μM. Fit kinetic data to a 1:1 Langmuir model using Biacore T200 software. Confirm specificity via competitive assays with known ligands .
Q. How can ecological risk assessments account for gaps in biodegradation data for this compound?
- Methodological Answer : Apply read-across approaches using structurally similar compounds (e.g., sorbic acid derivatives). If biodegradation data are unavailable, use OECD 301F Ready Biodegradability Test as a proxy. Model environmental persistence with EPI Suite’s BIOWIN3 module (aerobic half-life prediction) and cross-validate with microcosm studies .
Q. What strategies mitigate respiratory irritation risks during in vivo studies?
- Methodological Answer : Follow H335 hazard guidelines (potential respiratory irritant). Use aerosol containment systems (e.g., Class II biosafety cabinets) for handling powdered forms. In rodent studies, administer via oral gavage or subcutaneous injection to bypass inhalation exposure. Monitor histopathological changes in lung tissue post-exposure .
Q. Data Analysis & Validation
Q. How should researchers statistically validate contradictory cytotoxicity results across cell lines?
- Methodological Answer : Perform dose-response assays (0.1–100 μM) in triplicate across multiple cell lines (e.g., HEK293, HepG2). Use nonlinear regression (GraphPad Prism) to calculate IC50 values. Apply principal component analysis (PCA) to identify cell line-specific sensitivity clusters. Discrepancies may reflect differential expression of metabolizing enzymes (e.g., CYP450 isoforms) .
Q. What computational models predict the compound’s interaction with lipid membranes?
- Methodological Answer : Molecular dynamics (MD) simulations using GROMACS with CHARMM36 force field. Embed this compound in a POPC bilayer and simulate for 100 ns. Analyze membrane penetration depth and hydrogen bonding with phospholipid headgroups. Validate predictions via fluorescence anisotropy assays using DPH probes .
Properties
CAS No. |
74380-53-3 |
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Molecular Formula |
C17H30O3 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
12-hydroxyheptadeca-2,4-dienoic acid |
InChI |
InChI=1S/C17H30O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h7,9,12,15-16,18H,2-6,8,10-11,13-14H2,1H3,(H,19,20) |
InChI Key |
ZKVLEOXZFKRDAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCCCC=CC=CC(=O)O)O |
Origin of Product |
United States |
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